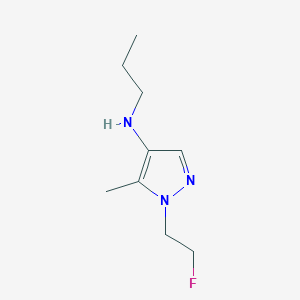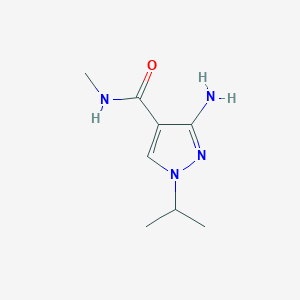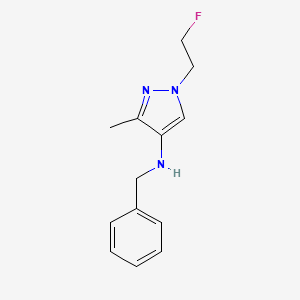![molecular formula C13H21N5 B11738227 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11738227.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in various fields such as medicinal chemistry, agrochemistry, and material science. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a unique structure with two pyrazole rings connected by a methylene bridge, making it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-methyl-1-propyl-1H-pyrazole-4-amine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors and green chemistry principles. These methods aim to minimize waste and energy consumption while maximizing yield and purity. Catalysts such as Amberlyst-70, a thermally stable and cost-effective resin, can be employed to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted pyrazole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, 1,3-dicarbonyl compounds, oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Amberlyst-70). Reaction conditions typically involve controlled temperatures, pressures, and solvent systems to optimize yield and selectivity.
Major Products
Applications De Recherche Scientifique
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
- 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide .
Uniqueness
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine stands out due to its unique structure with two pyrazole rings connected by a methylene bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H21N5 |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
N-[(2-ethylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-4-8-17-10-13(11(3)16-17)14-9-12-6-7-15-18(12)5-2/h6-7,10,14H,4-5,8-9H2,1-3H3 |
Clé InChI |
MBMTYQHKEMXVLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C(=N1)C)NCC2=CC=NN2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea](/img/structure/B11738144.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738148.png)


![2-[(1-Ethyl-1H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B11738159.png)
amine](/img/structure/B11738164.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11738171.png)
![2-Amino-3-{[3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile](/img/structure/B11738173.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738186.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738189.png)
![2-Cyano-3-[(4-methoxyphenyl)amino]but-2-enamide](/img/structure/B11738191.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11738210.png)
